molecular formula C11H13ClFN5S B494733 [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B494733
M. Wt: 301.77g/mol
InChI Key: QSUMERMGRCJWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that features a benzyl group substituted with chlorine and fluorine, a tetrazole ring, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with a suitable nucleophile to introduce the benzyl group.

    Introduction of the Tetrazole Ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Formation of the Ethanamine Backbone: The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

    Reduction: Reduction reactions may target the benzyl group or the tetrazole ring.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups on the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and benzyl group could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
  • N-(2-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
  • N-(2-chloro-6-fluorobenzyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanamine

Uniqueness

The uniqueness of [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific substitution pattern on the benzyl ring and the presence of the tetrazole ring. These features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C11H13ClFN5S

Molecular Weight

301.77g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C11H13ClFN5S/c1-18-11(15-16-17-18)19-6-5-14-7-8-9(12)3-2-4-10(8)13/h2-4,14H,5-7H2,1H3

InChI Key

QSUMERMGRCJWCG-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC=C2Cl)F

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=C(C=CC=C2Cl)F

Origin of Product

United States

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